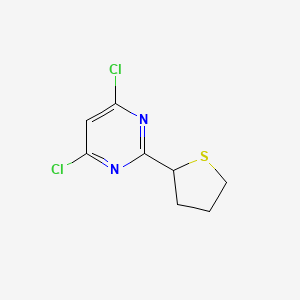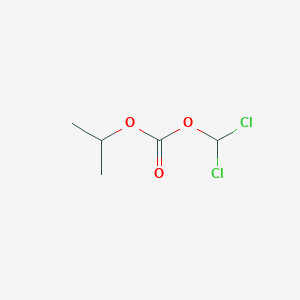
Dichloromethyl isopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethyl isopropyl carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃. It is primarily used as an intermediate in organic synthesis and in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dichloromethyl isopropyl carbonate typically involves the reaction of isopropyl chloroformate with paraformaldehyde. This reaction is catalyzed by a novel catalyst that ensures complete reaction under mild conditions. The catalyst can be reused, making the process cost-effective and environmentally friendly .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is designed to minimize waste and emissions, making it suitable for large-scale production. The high yield and purity of the product, along with the low production cost, make this method ideal for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloromethyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and dichloromethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely.
Hydrolysis Products: Isopropyl alcohol and dichloromethanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Dichloromethyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B.
Industry: The compound is used in the production of detergents, emulsifiers, foaming agents, and preservatives
Mécanisme D'action
The mechanism of action of dichloromethyl isopropyl carbonate involves its role as an intermediate in the synthesis of antiviral drugs. It reacts with other compounds to form active pharmaceutical ingredients that inhibit viral replication. The molecular targets and pathways involved depend on the specific antiviral drug being synthesized .
Comparaison Avec Des Composés Similaires
- Chloromethyl isopropyl carbonate
- Isopropyl chloroformate
- Dichloromethyl carbonate
Comparison: Dichloromethyl isopropyl carbonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antiviral drugs also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H8Cl2O3 |
|---|---|
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
dichloromethyl propan-2-yl carbonate |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3 |
Clé InChI |
GDCDILJYDXWHDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


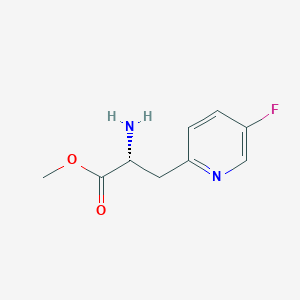
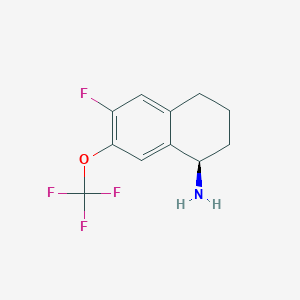
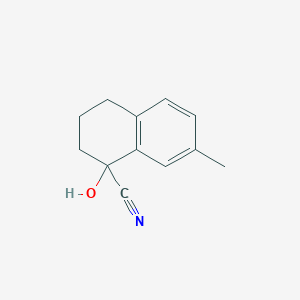
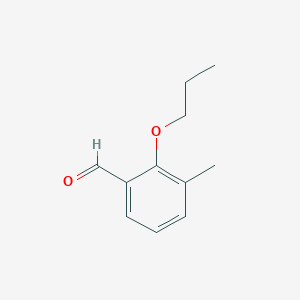
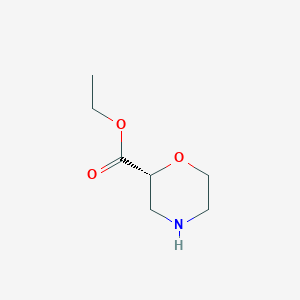
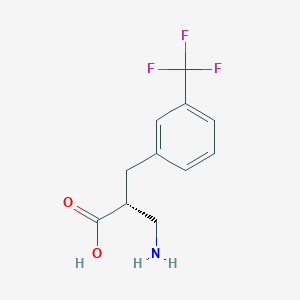
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
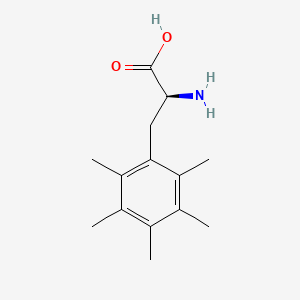
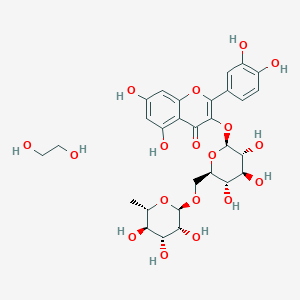
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
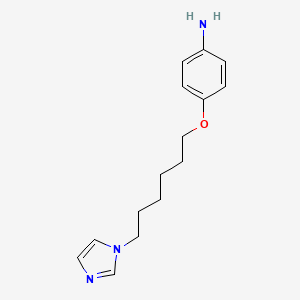
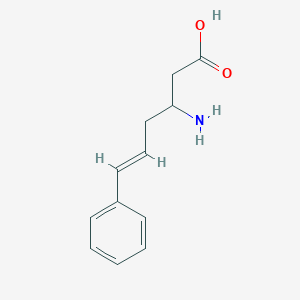
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
